REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([B:8]([OH:10])[OH:9])[CH:5]=[CH:6][CH:7]=1.COC(N1[C:19](=[O:20])[CH:18]=[CH:17][C:16]1=[O:21])=O.OS(O)(=O)=O>C([O-])(O)=O.[Na+].O>[C:16]1(=[O:21])[N:1]([C:2]2[CH:3]=[C:4]([B:8]([OH:10])[OH:9])[CH:5]=[CH:6][CH:7]=2)[C:19](=[O:20])[CH:18]=[CH:17]1 |f:3.4|
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
COC(=O)N1C(C=CC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 to 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by briefly heating the mixture on a hot plate
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
WASH
|
Details
|
The precipitate is washed with 1M H2SO4 (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried overnight in vacuo over NaOH pellets
|
Duration
|
8 (± 8) h
|
Reaction Time |
35 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC(N1C=1C=C(C=CC1)B(O)O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |